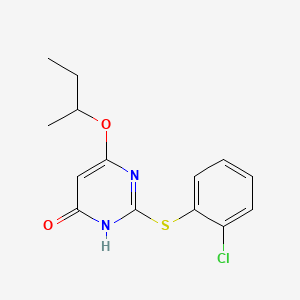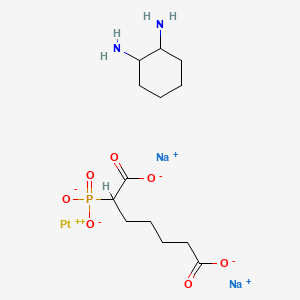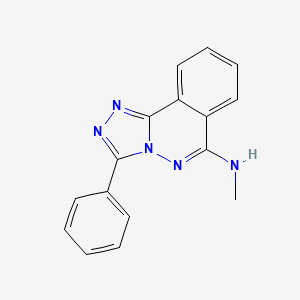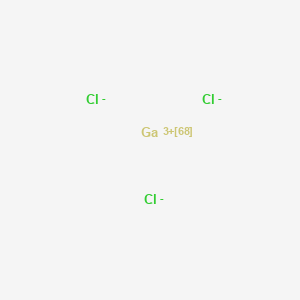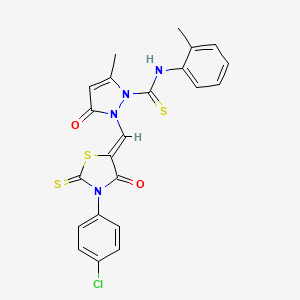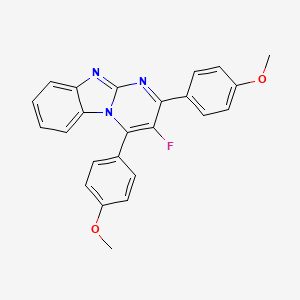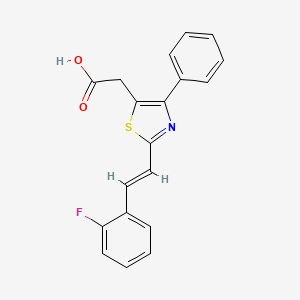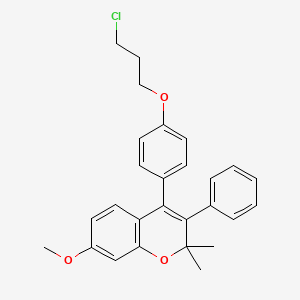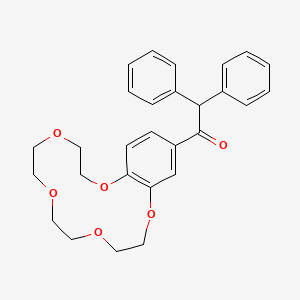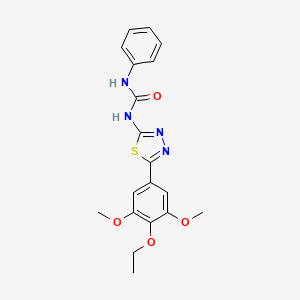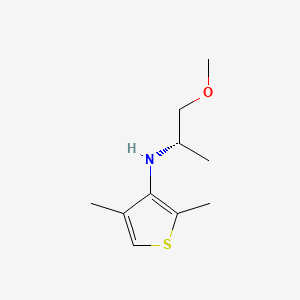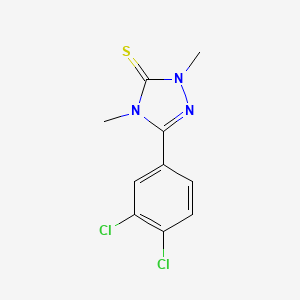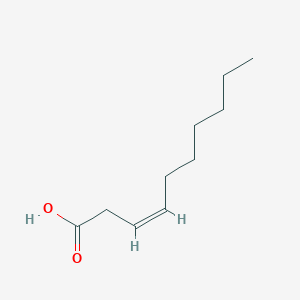
(Z)-3-Decenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Decenoic acid: is an unsaturated fatty acid with a double bond located at the third carbon from the carboxyl end, in the cis (Z) configuration. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems. Its unique structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of Esters: One common method for preparing (Z)-3-Decenoic acid involves the hydrolysis of esters derived from decenoic acid. This process typically uses acidic or basic conditions to break the ester bond and release the free acid.
Oxidation of Alkenes: Another synthetic route involves the selective oxidation of alkenes. This method uses specific catalysts and oxidizing agents to introduce the carboxyl group at the desired position.
Industrial Production Methods:
Biotechnological Methods: Industrial production often leverages biotechnological methods, such as microbial fermentation, to produce this compound. Specific strains of bacteria or yeast are engineered to produce this compound in large quantities.
Chemical Synthesis: Large-scale chemical synthesis involves the use of petrochemical feedstocks and advanced catalytic processes to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-3-Decenoic acid can undergo oxidation reactions, where the double bond is oxidized to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to its corresponding saturated fatty acid, decanoic acid, using hydrogenation catalysts such as palladium on carbon.
Substitution: this compound can participate in substitution reactions, where the hydrogen atoms on the double bond are replaced by other functional groups. Halogenation using bromine or chlorine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Decanoic acid.
Substitution: Halogenated decenoic acids.
Scientific Research Applications
Chemistry:
Catalysis: (Z)-3-Decenoic acid is used as a precursor in the synthesis of various catalysts and catalytic systems.
Polymer Science: It serves as a monomer in the production of specialty polymers and copolymers.
Biology:
Signal Molecule: In microbial systems, this compound acts as a signaling molecule, influencing quorum sensing and biofilm formation.
Metabolic Studies: It is used in metabolic studies to understand fatty acid metabolism and its regulation.
Medicine:
Antimicrobial Agent: Research has shown that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics.
Anti-inflammatory: Its anti-inflammatory properties are being explored for therapeutic applications in treating inflammatory diseases.
Industry:
Surfactants: this compound is used in the formulation of surfactants and emulsifiers for various industrial applications.
Lubricants: It is a component in the production of biodegradable lubricants.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: (Z)-3-Decenoic acid inhibits specific enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase.
Signal Transduction: It modulates signal transduction pathways related to inflammation and microbial communication.
Mechanism:
Antimicrobial Action: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparison with Similar Compounds
(E)-3-Decenoic acid: The trans isomer of 3-Decenoic acid, which has different physical and chemical properties due to the different configuration of the double bond.
Decanoic acid: The saturated counterpart, lacking the double bond, which results in different reactivity and applications.
Uniqueness:
Configuration: The cis (Z) configuration of the double bond in (Z)-3-Decenoic acid imparts unique chemical reactivity and biological activity compared to its trans (E) isomer and saturated analogs.
Biological Activity: The specific configuration allows this compound to interact uniquely with biological targets, making it more effective in certain applications, such as antimicrobial and anti-inflammatory therapies.
Properties
CAS No. |
2430-93-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(Z)-dec-3-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12)/b8-7- |
InChI Key |
CPVUNKGURQKKKX-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCCC/C=C\CC(=O)O |
Canonical SMILES |
CCCCCCC=CCC(=O)O |
boiling_point |
158.00 °C. @ 760.00 mm Hg |
melting_point |
18 °C |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


